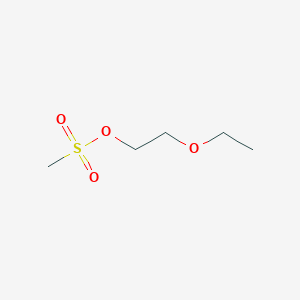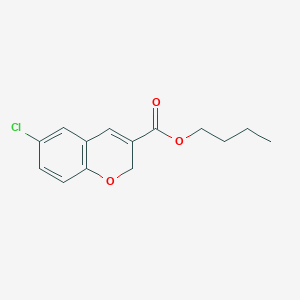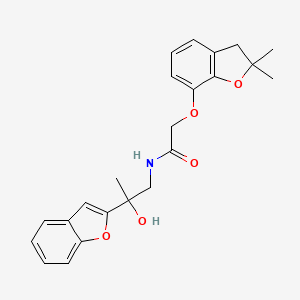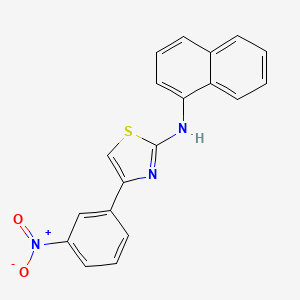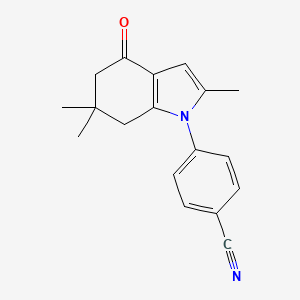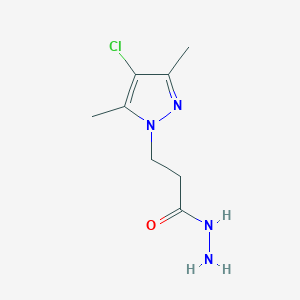
3-(4-Chloro-3,5-dimethylpyrazolyl)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3,5-dimethylpyrazolyl)propanohydrazide is an organic compound with the molecular formula C5H7ClN2 . It belongs to the class of pyrazole derivatives and contains two methyl substituents on the pyrazole ring . The compound is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) exhibit C2v symmetry .
Molecular Structure Analysis
The compound’s structure consists of a pyrazole ring with two methyl groups at positions 3 and 5, along with a chlorine atom at position 4 . The IUPAC name for this compound is 4-chloro-3,5-dimethyl-1H-pyrazole .
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 130.58 g/mol .
- Purity : Reported as 95% .
- Storage Temperature : Recommended to store under an inert atmosphere at 2-8°C .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of new crystals characterized by various spectroscopic methods, indicating potential in crystallography and materials science (Karrouchi et al., 2020).
- Its molecular and crystal structure was determined through X-ray diffraction, highlighting its role in advancing structural chemistry (Channar et al., 2019).
Biological Evaluation
- In vitro studies have revealed antidiabetic and antioxidant activities, suggesting its potential in medical and pharmacological research (Karrouchi et al., 2020).
Molecular Docking Studies
- Molecular docking studies of the compound indicated that it could exhibit anti-diabetic activity via inhibition of specific enzymes, demonstrating its relevance in drug discovery (Karrouchi et al., 2020).
Corrosion Inhibition
- Research has explored its derivatives as corrosion inhibitors for mild steel in specific environments, contributing to the field of material science and corrosion engineering (El Arrouji et al., 2020).
Antimicrobial Activity
- Studies on related benzothiazole compounds, utilizing similar scaffolds, have shown significant antimicrobial activity, indicating its application in developing new antimicrobial agents (Abbas et al., 2014).
Safety and Hazards
- Hazard Statements : The compound is classified as hazardous (GHS06) and poses risks related to ingestion (H301), skin contact (H311), and inhalation (H331) .
- Precautionary Statements : Handling precautions include avoiding inhalation, skin contact, and ingestion. Use appropriate protective measures .
Propriétés
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O/c1-5-8(9)6(2)13(12-5)4-3-7(14)11-10/h3-4,10H2,1-2H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIASIAMHYKFNQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NN)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B2371146.png)
![Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2371149.png)
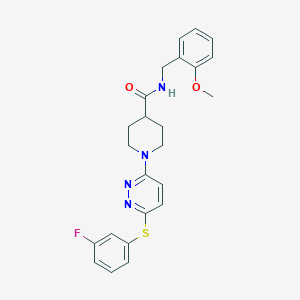
![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2371151.png)


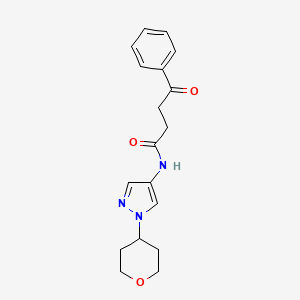
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2371155.png)
